molecular formula C17H25N5O3 B4585233 8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4585233
M. Wt: 347.4 g/mol
InChI Key: WASJWXOIPSVOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves several steps, starting from basic purine structures to more complex derivatives through modifications at various positions on the purine core. For example, the synthesis of N-8-arylpiperazinylpropyl derivatives from 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showcases the modification of the purine structure to achieve desired pharmacological properties (Zagórska et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of an imidazo[2,1-f]purine core, which is a crucial determinant of their biological activity. The modifications at the N-8 position, as seen in derivatives synthesized for pharmacological evaluations, suggest that the spatial arrangement and electronic configuration of substituents significantly influence the compound's interaction with biological targets (Zagórska et al., 2015).

Chemical Reactions and Properties

Imidazo[2,1-f]purine derivatives undergo various chemical reactions, including alkylation, amidation, and nucleophilic substitution, to introduce different substituents that modulate their biological activity. These reactions are essential for the synthesis of compounds with specific receptor affinity and pharmacological profiles (Zagórska et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[2,1-f]purine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the purine core. These properties are crucial for determining the compound's stability, formulation potential, and bioavailability (Shukla et al., 2020).

Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds related to 8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, showed a range of receptor activities. Molecular docking studies indicated that a substituent at the 7-position could be crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies suggested potential anxiolytic and antidepressant activities for selected derivatives (Zagórska et al., 2015).

Antiviral and Antihypertensive Activity Studies

Derivatives of 7,8-polymethylenepurines, which are structurally related to 8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their antiviral and antihypertensive activities. The study explored the potential of these compounds as precursors for developing drugs with specific pharmacological properties (Nilov et al., 1995).

properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-11(2)6-7-21-15(23)13-14(19(4)17(21)24)18-16-20(8-9-25-5)12(3)10-22(13)16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASJWXOIPSVOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
Reactant of Route 3
8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
Reactant of Route 4
8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
Reactant of Route 5
8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.